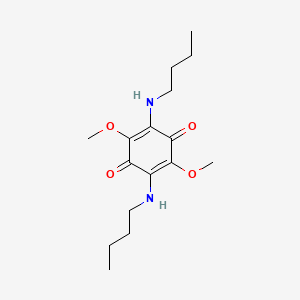
2,5-Bis(butylamino)-3,6-dimethoxycyclohexa-2,5-diene-1,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,5-Bis(butylamino)-3,6-dimethoxycyclohexa-2,5-diene-1,4-dione is a synthetic organic compound that belongs to the class of quinones Quinones are characterized by a six-membered aromatic ring with two ketone substitutions This particular compound is notable for its two butylamino groups and two methoxy groups attached to the cyclohexa-diene structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Bis(butylamino)-3,6-dimethoxycyclohexa-2,5-diene-1,4-dione typically involves the reaction of a suitable precursor quinone with butylamine under controlled conditions. One common method involves the use of p-benzoquinone as the starting material. The reaction proceeds through a nucleophilic substitution mechanism where the butylamine displaces the hydrogen atoms on the quinone ring, forming the desired product. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the temperature is maintained at around 60-80°C to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product. The use of catalysts, such as palladium or platinum, can further enhance the efficiency of the reaction.
Analyse Chemischer Reaktionen
Types of Reactions
2,5-Bis(butylamino)-3,6-dimethoxycyclohexa-2,5-diene-1,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher quinone derivatives.
Reduction: Reduction reactions can convert the quinone to hydroquinone derivatives.
Substitution: The methoxy and butylamino groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Substitution reactions often require the use of strong acids or bases, such as hydrochloric acid (HCl) or sodium hydroxide (NaOH), to facilitate the displacement of existing functional groups.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield more complex quinone structures, while reduction typically produces hydroquinone derivatives. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives with varying properties.
Wissenschaftliche Forschungsanwendungen
2,5-Bis(butylamino)-3,6-dimethoxycyclohexa-2,5-diene-1,4-dione has several applications in scientific research:
Chemistry: The compound is used as a building block for the synthesis of more complex organic molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology: Quinones, including this compound, are studied for their potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore the compound’s potential as a therapeutic agent. Its ability to undergo redox reactions makes it a candidate for drug development.
Industry: The compound is used in the production of dyes, pigments, and other materials due to its stable quinone structure.
Wirkmechanismus
The mechanism by which 2,5-Bis(butylamino)-3,6-dimethoxycyclohexa-2,5-diene-1,4-dione exerts its effects involves its redox properties. Quinones can undergo reversible oxidation and reduction, which allows them to participate in electron transfer reactions. This redox cycling can generate reactive oxygen species (ROS), which can induce oxidative stress in cells. The compound’s molecular targets include enzymes involved in cellular respiration and other redox-sensitive pathways. By modulating these pathways, the compound can influence various biological processes, including cell proliferation and apoptosis.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,5-Bis(dimethylamino)-1,4-benzoquinone: Similar structure but with dimethylamino groups instead of butylamino groups.
2,5-Bis(alkylamino)-1,4-benzoquinones: A broader class of compounds with varying alkylamino groups.
2,5-Bis(1-methylethyl)-pyrazine: A pyrazine derivative with antimicrobial properties.
Uniqueness
2,5-Bis(butylamino)-3,6-dimethoxycyclohexa-2,5-diene-1,4-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of butylamino groups enhances its lipophilicity, potentially improving its ability to interact with biological membranes. Additionally, the methoxy groups contribute to its stability and reactivity, making it a versatile compound for various applications.
Eigenschaften
CAS-Nummer |
7180-85-0 |
|---|---|
Molekularformel |
C16H26N2O4 |
Molekulargewicht |
310.39 g/mol |
IUPAC-Name |
2,5-bis(butylamino)-3,6-dimethoxycyclohexa-2,5-diene-1,4-dione |
InChI |
InChI=1S/C16H26N2O4/c1-5-7-9-17-11-13(19)16(22-4)12(18-10-8-6-2)14(20)15(11)21-3/h17-18H,5-10H2,1-4H3 |
InChI-Schlüssel |
YRFSTFPJSJKGJY-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCNC1=C(C(=O)C(=C(C1=O)OC)NCCCC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



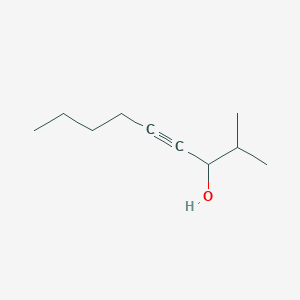


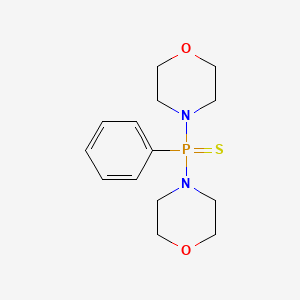
![1,4-dimethyl-3-[(Z)-2-nitroethenyl]-9H-carbazole](/img/structure/B14727405.png)
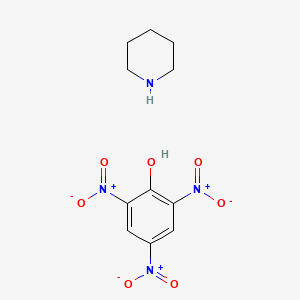
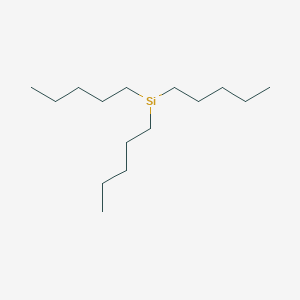
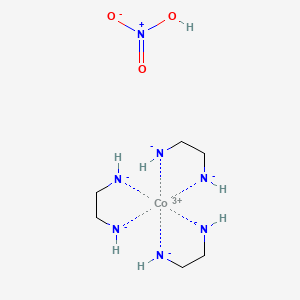
![1-[2-[(2-Amino-3-hydroxybutanoyl)amino]-3-methylbutanoyl]pyrrolidine-2-carboxylic acid](/img/structure/B14727440.png)
![6-[(4-Aminobenzoyl)amino]naphthalene-2-sulfonic acid](/img/structure/B14727454.png)
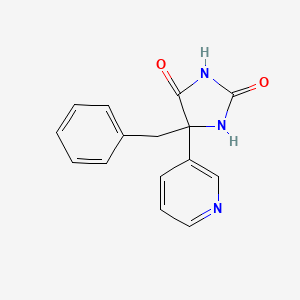
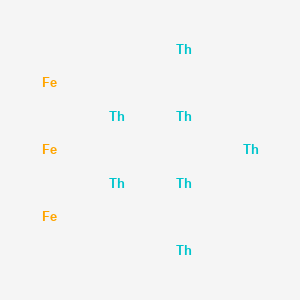
![2-[(Dimethylhydrazinylidene)methyl]phenol](/img/structure/B14727468.png)
